![molecular formula C11H15NO B2356254 2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine CAS No. 27325-89-9](/img/structure/B2356254.png)
2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine
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Overview
Description
2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine, also known as THPP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a pyridine derivative that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Flow Synthesis of 2-Methylpyridines
The compound is used in the flow synthesis of 2-methylpyridines . This process involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .
Green Chemistry
The flow synthesis method is considered a greener alternative to conventional batch reaction protocols . It offers advantages such as shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Medicinal Chemistry
As part of a medicinal chemistry project, 2-methylpyridines, including 2-methyl-4-(oxan-4-yl)pyridine, are produced via the α-methylation of substituted pyridines .
Industrial Applications
Methylpyridines, including 2-methyl-4-(oxan-4-yl)pyridine, are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Synthesis of Kinase Inhibitors
The compound is used in the synthesis of kinase inhibitors . For example, 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one was synthesized using this compound .
Therapeutic Potential
Pyridopyrimidines, which can be synthesized from 2-methyl-4-(oxan-4-yl)pyridine, have shown therapeutic interest and have been approved for use as therapeutics . For instance, the pyridopyrimidine moiety is present in relevant drugs like palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (potential activity against rheumatoid arthritis) .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine are currently unknown. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives have been found to be biologically active and are often used in drug discovery . .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, antitumor, antidiabetic, and anti-inflammatory effects . .
properties
IUPAC Name |
2-methyl-4-(oxan-4-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-8-11(2-5-12-9)10-3-6-13-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVIQJANSNUBPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine |
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